molecular formula C15H14N2O4 B2657914 Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate CAS No. 100970-07-8

Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate

Cat. No.: B2657914
CAS No.: 100970-07-8
M. Wt: 286.287
InChI Key: GFBBEVJAEBSTTJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . It belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of an ethyl ester group, a methyl group, and a nitrophenyl group attached to a nicotinate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate typically involves the esterification of 2-methyl-6-(4-nitrophenyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-methyl-6-(4-nitrophenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-3-21-15(18)13-8-9-14(16-10(13)2)11-4-6-12(7-5-11)17(19)20/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBBEVJAEBSTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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